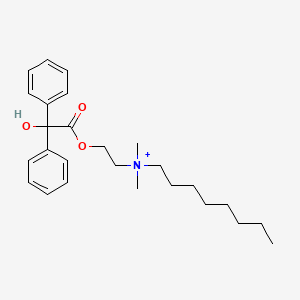
(2-Hydroxyethyl)dimethyloctylammonium, benzilate ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Hydroxyethyl)dimethyloctylammonium, benzilate ester is a quaternary ammonium compound with a complex structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxyethyl)dimethyloctylammonium, benzilate ester typically involves the reaction of (2-Hydroxyethyl)dimethyloctylammonium with benzilic acid. The reaction is carried out under controlled conditions to ensure the formation of the ester bond. The process may involve the use of catalysts and specific solvents to optimize the yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are carefully monitored to maintain consistency and quality. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and the isolation of the desired product .
Chemical Reactions Analysis
Types of Reactions
(2-Hydroxyethyl)dimethyloctylammonium, benzilate ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the ester into its corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted esters.
Scientific Research Applications
(2-Hydroxyethyl)dimethyloctylammonium, benzilate ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Medicine: It is being explored for its potential therapeutic effects, including antimicrobial and antifungal properties.
Mechanism of Action
The mechanism of action of (2-Hydroxyethyl)dimethyloctylammonium, benzilate ester involves its interaction with cellular membranes. The compound can disrupt membrane integrity, leading to cell lysis. It may also interact with specific molecular targets, such as enzymes and receptors, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
- (2-Hydroxyethyl)dimethyloctylammonium perchlorate
- (2-Hydroxyethyl)dimethyloctylammonium chloride
- (2-Hydroxyethyl)dimethyloctylammonium bromide
Uniqueness
Compared to similar compounds, (2-Hydroxyethyl)dimethyloctylammonium, benzilate ester has a unique ester group that imparts distinct chemical properties. This makes it particularly useful in specific applications where ester functionality is desired .
Properties
CAS No. |
744138-89-4 |
|---|---|
Molecular Formula |
C26H38NO3+ |
Molecular Weight |
412.6 g/mol |
IUPAC Name |
2-(2-hydroxy-2,2-diphenylacetyl)oxyethyl-dimethyl-octylazanium |
InChI |
InChI=1S/C26H38NO3/c1-4-5-6-7-8-15-20-27(2,3)21-22-30-25(28)26(29,23-16-11-9-12-17-23)24-18-13-10-14-19-24/h9-14,16-19,29H,4-8,15,20-22H2,1-3H3/q+1 |
InChI Key |
BVAVJZIACKCFTI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC[N+](C)(C)CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


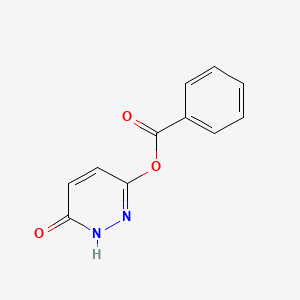
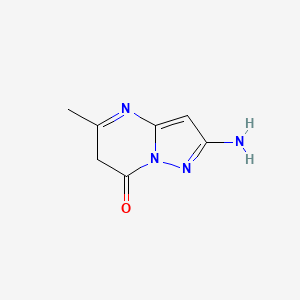
![trans-2-[2-(3-Iodophenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid](/img/structure/B15197418.png)
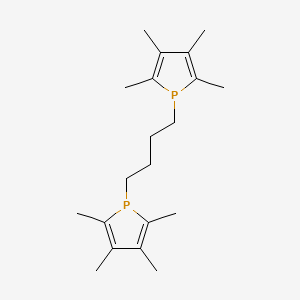
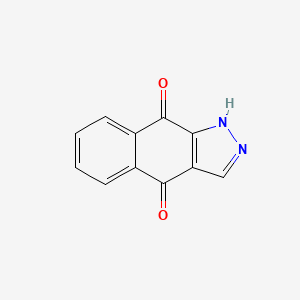
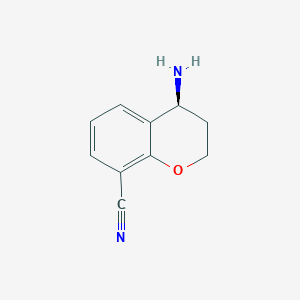
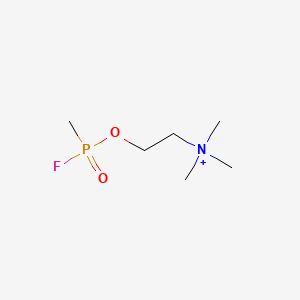
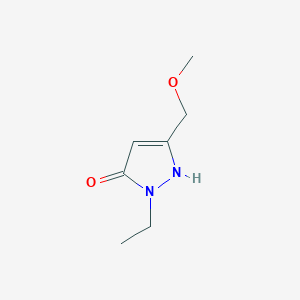

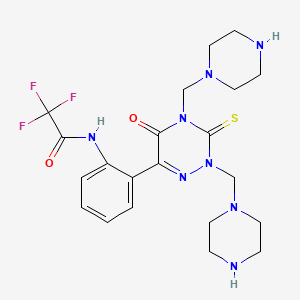
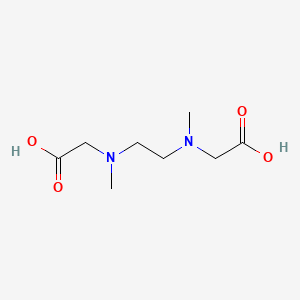
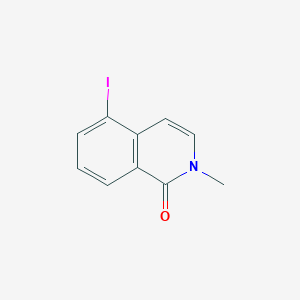
![[3-(Dimethylcarbamoyloxy)phenyl]-trimethylazanium;hydrobromide](/img/structure/B15197491.png)
![2-(1H-Benzo[d]imidazol-2-yl)butan-2-ol](/img/structure/B15197498.png)
